Binucleine 2

Overview

Description

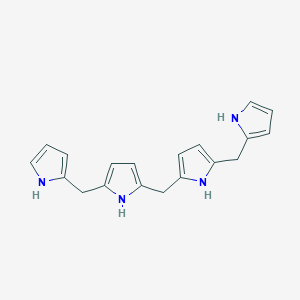

Binucleine 2 is a chemical compound known for its role as a cytokinesis inhibitor. It is specifically an isoform-specific inhibitor of Drosophila Aurora B kinase, a key regulator of cell division. The compound has the empirical formula C13H11N5ClF and a molecular weight of 291.71 g/mol .

Scientific Research Applications

Binucleine 2 has a wide range of applications in scientific research:

Chemistry: Used as a tool to study the inhibition of cytokinesis and the role of Aurora B kinase in cell division.

Biology: Employed in studies involving Drosophila melanogaster to understand cell division mechanisms.

Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit cell division.

Industry: Utilized in the development of new therapeutic agents targeting cell division pathways

Mechanism of Action

Target of Action

Binucleine 2 is an isoform-specific and ATP-competitive inhibitor of Drosophila Aurora B kinase . Aurora B kinase is a key regulator of cell division . It functions in the chromosomal passenger complex, which includes at least three other proteins: the inner centromere protein (INCENP), survivin, and borealin/DASRA .

Mode of Action

This compound specifically inhibits Drosophila Aurora B kinase in a dose-dependent manner . It has minimal inhibition of human or X. laevis Aurora B kinases at concentrations up to 100 μM . A single residue within the kinase active site confers specificity for Aurora B .

Biochemical Pathways

Aurora B kinase is involved in various aspects of mitotic progression . It has multiple functions throughout mitosis and cytokinesis as part of the chromosomal passenger complex . During cytokinesis, Aurora B activity has been implicated in the formation of the microtubule midzone and cytokinesis completion .

Pharmacokinetics

It is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies.

Result of Action

This compound induces mitotic and cytokinesis defects in Drosophila Kc167 cells . It prevents Drosophila S2 cells from assembling a contractile ring during cell division when used at a concentration of 40 μM .

Future Directions

Biochemical Analysis

Biochemical Properties

Binucleine 2 plays a crucial role in biochemical reactions by specifically inhibiting the Aurora B kinase. This kinase is essential for the phosphorylation of Histone H3 on Serine 10 during mitosis. This compound inhibits this phosphorylation in Drosophila Kc167 cells at a concentration of 20 µM . It does not function as a general kinase inhibitor and does not inhibit Cdk-dependent entry into mitosis . The specificity of this compound for Drosophila Aurora B kinase is noteworthy, as it shows minimal inhibition of human or Xenopus laevis Aurora B kinases at concentrations up to 100 µM .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In Drosophila cells, it inhibits cytokinesis by preventing the phosphorylation of Histone H3, which is crucial for chromosome condensation and segregation during mitosis . This inhibition leads to the formation of binucleated cells, hence the name this compound. The compound does not exhibit similar effects in mammalian cells, indicating its specificity for Drosophila Aurora B kinase .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of Aurora B kinase, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream targets such as Histone H3, which is essential for mitotic progression . This compound does not act as a general kinase inhibitor, which underscores its specificity for the Aurora B kinase pathway in Drosophila .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and protected from light . Upon reconstitution, stock solutions of this compound are stable for up to three months at -20°C . Long-term exposure to this compound in Drosophila cells results in sustained inhibition of cytokinesis, leading to the accumulation of binucleated cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In Drosophila, a concentration of 20 µM is sufficient to inhibit Aurora B kinase activity and prevent cytokinesis . Higher concentrations may lead to increased toxicity and adverse effects, although specific threshold effects and toxic doses have not been extensively studied .

Metabolic Pathways

This compound is involved in the metabolic pathways associated with the Aurora B kinase pathway. It interacts with enzymes and cofactors that are part of this pathway, leading to the inhibition of kinase activity and subsequent effects on cell division . The compound does not appear to affect other metabolic pathways significantly, highlighting its specificity .

Transport and Distribution

Within cells, this compound is transported and distributed to target the Aurora B kinase. It is cell-permeable, allowing it to enter cells and reach its target kinase . The compound’s distribution within tissues and its interaction with transporters or binding proteins have not been extensively studied .

Subcellular Localization

This compound is localized within the cytoplasm of cells, where it interacts with the Aurora B kinase . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Binucleine 2 involves the reaction of 3-chloro-4-fluoroaniline with ethyl cyanoacetate to form an intermediate, which is then cyclized to produce the pyrazole ring. The final step involves the reaction with N,N-dimethylformamide dimethyl acetal to yield this compound .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route with optimization for scale-up. This includes ensuring high purity and yield through controlled reaction conditions and purification processes .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, although specific conditions and products are not extensively documented.

Reduction: The compound can be reduced under specific conditions, potentially altering its functional groups.

Substitution: this compound can participate in substitution reactions, particularly involving its aromatic ring and cyano group

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Halogenation or nitration reactions can be performed using reagents like chlorine or nitric acid

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Comparison with Similar Compounds

Aurora Kinase Inhibitors: Compounds like VX-680 and ZM447439 also inhibit Aurora kinases but may lack the isoform specificity of Binucleine 2.

Cytokinesis Inhibitors: Other inhibitors such as blebbistatin and cytochalasin D target different aspects of cytokinesis

Uniqueness: this compound is unique due to its high isoform specificity for Drosophila Aurora B kinase, making it a valuable tool for studying cytokinesis without affecting other kinases. This specificity allows for more precise investigations into the role of Aurora B kinase in cell division .

Properties

IUPAC Name |

N'-[2-(3-chloro-4-fluorophenyl)-4-cyanopyrazol-3-yl]-N,N-dimethylmethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFN5/c1-19(2)8-17-13-9(6-16)7-18-20(13)10-3-4-12(15)11(14)5-10/h3-5,7-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCYLHJHZOUDLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=C(C=NN1C2=CC(=C(C=C2)F)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Binucleine 2 a valuable tool for studying Aurora B kinase?

A: this compound is a highly isoform-specific inhibitor of Drosophila Aurora B kinase. [] This high specificity makes it a powerful tool for dissecting the roles of Aurora B kinase in complex cellular processes like cytokinesis, as it minimizes off-target effects that could confound experimental results.

Q2: What key finding about cytokinesis was made possible by using this compound?

A: By utilizing this compound, researchers demonstrated that Aurora B kinase activity is not required during the ingression phase of the contractile ring in cytokinesis. [] This finding challenged previous assumptions and shed light on the precise timing and role of Aurora B kinase in this critical cell division stage.

Q3: How does Protein Phosphatase 2A (PP2A) interact with Aurora B kinase in Drosophila oocytes, and how was this compound used to study this interaction?

A: Research shows that Protein Phosphatase 2A (PP2A), specifically the B56 subunit, antagonizes Aurora B kinase activity in Drosophila oocytes to ensure proper meiotic spindle function, kinetochore attachments, and sister chromatid cohesion. [, ] this compound, an inhibitor of Aurora B activity, was used in these studies to demonstrate that continuous Aurora B activity is required to maintain the oocyte spindle during meiosis I. [] These findings highlight the dynamic interplay between kinase and phosphatase activities in regulating meiotic processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,4S,5S,6R)-5-Methoxy-4-[(2R,3R)-2-methyl-3-(3-methyl-2-butenyl)oxiranyl]-1-oxaspiro[2.5]oct-6-yl methylcarbamate](/img/structure/B1242965.png)

![[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (13Z,16Z)-docosa-13,16-dienoate](/img/structure/B1242966.png)

![[(2R)-1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] octadecanoate](/img/structure/B1242967.png)

![N-{2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide](/img/structure/B1242978.png)

![5-Amino-4-oxo-3-phenyl-1-thieno[3,4-d]pyridazinecarboxylic acid](/img/structure/B1242982.png)

![2-(4-Methylpiperazin-1-Yl)benzo[c][1,5]naphthyridin-6(5h)-One](/img/structure/B1242983.png)

![2-[hydroxy-[[(2R)-2-(octadecoxymethyl)oxolan-2-yl]methoxy]phosphoryl]oxyethyl-trimethylazanium](/img/structure/B1242985.png)